

# An In-depth Technical Guide to Ethyl 2-(2-bromophenyl)acetate

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## Compound of Interest

Compound Name: **Ethyl 2-(2-bromophenyl)acetate**

Cat. No.: **B1304089**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-(2-bromophenyl)acetate** (CAS No. 2178-24-7), a key chemical intermediate. The document details its physicochemical properties, a detailed experimental protocol for its synthesis, its anticipated reactivity, and essential safety information.

## Core Properties and Data

**Ethyl 2-(2-bromophenyl)acetate** is an aromatic ester characterized by a bromo-substituted phenyl ring attached to an ethyl acetate moiety at the ortho position. This structure makes it a valuable building block in organic synthesis, particularly for introducing the 2-bromophenylacetyl group in the development of more complex molecules, including pharmaceutical agents. Its physical state can be a colorless to yellow liquid or a low-melting solid.[1]

## Physicochemical and Identification Data

A summary of the key quantitative data for **Ethyl 2-(2-bromophenyl)acetate** is presented below for easy reference.

Property	Value	Source(s)
CAS Number	2178-24-7	<a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	243.1 g/mol	<a href="#">[2]</a>
IUPAC Name	ethyl 2-(2-bromophenyl)acetate	<a href="#">[2]</a>
Physical Form	Colorless or White to Yellow Solid or Liquid	<a href="#">[1]</a>
Melting Point	35°C to 38°C	<a href="#">[2]</a>
Boiling Point	280.9°C at 760 mmHg	<a href="#">[3]</a> <a href="#">[4]</a>
<p>Note: A boiling point of 89.0°C is also reported, likely at reduced pressure.</p>		
Density	1.389 g/cm <sup>3</sup>	<a href="#">[3]</a>
Flash Point	110°C - 123.7°C	<a href="#">[3]</a> <a href="#">[4]</a>
Solubility	Data not available; expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane, with low solubility in water.	
Refractive Index	Data not available.	

## Synthesis of Ethyl 2-(2-bromophenyl)acetate

The most common method for synthesizing **Ethyl 2-(2-bromophenyl)acetate** is through the Fischer esterification of 2-(2-bromophenyl)acetic acid. A detailed protocol using thionyl chloride as a catalyst is provided below.

# Experimental Protocol: Esterification of 2-(2-bromophenyl)acetic acid

This protocol describes the conversion of the parent carboxylic acid to its corresponding ethyl ester.

## Materials:

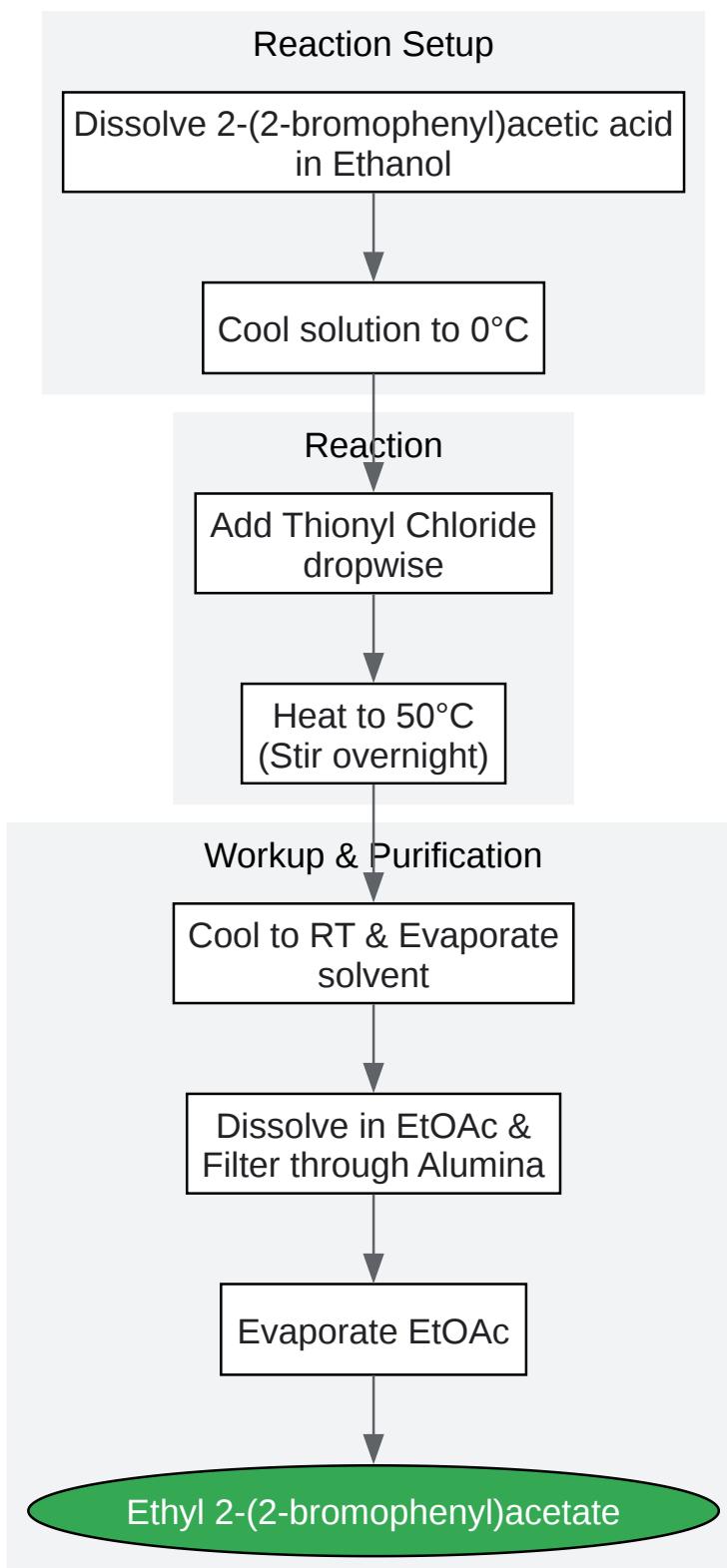
- 2-(2-bromophenyl)acetic acid
- Absolute Ethanol (EtOH)
- Thionyl chloride (SOCl<sub>2</sub>)
- Ethyl acetate (EtOAc)
- Basic alumina
- Standard laboratory glassware
- Magnetic stirrer and heating mantle
- Rotary evaporator

## Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-bromophenyl)acetic acid (e.g., 3.0 g, 13.8 mmol) in absolute ethanol (10 mL).[\[5\]](#)
- Cooling: Cool the solution to 0°C using an ice bath.[\[5\]](#)
- Reagent Addition: While stirring, slowly add thionyl chloride (e.g., 1.6 mL, 22 mmol) dropwise to the cooled solution.[\[5\]](#)
- Reaction: After the addition is complete, remove the ice bath and gradually heat the reaction mixture to 50°C. Maintain this temperature and allow the reaction to proceed overnight with continuous stirring.[\[5\]](#)

- **Workup & Solvent Removal:** Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.[5]
- **Purification:** Dissolve the resulting residue in ethyl acetate. Pass the solution through a short column of basic alumina (approx. 6 g) to remove acidic impurities.[5]
- **Final Product:** Collect the filtrate and evaporate the ethyl acetate under reduced pressure to yield the final product, **Ethyl 2-(2-bromophenyl)acetate**. An expected yield is approximately 89% (e.g., 3.5 g).[5]

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Ethyl 2-(2-bromophenyl)acetate**.

# Spectroscopic Characterization

While experimental spectroscopic data for **Ethyl 2-(2-bromophenyl)acetate** is not widely available in public databases, the following provides predicted NMR data based on its chemical structure and standard chemical shift principles.

- <sup>1</sup>H NMR (Predicted):
  - ~ 7.6 ppm (d, 1H): Aromatic proton ortho to the bromine atom.
  - ~ 7.1-7.4 ppm (m, 3H): Remaining three aromatic protons.
  - ~ 4.1 ppm (q, 2H): Methylene protons (-O-CH<sub>2</sub>-) of the ethyl group.
  - ~ 3.8 ppm (s, 2H): Methylene protons (-CH<sub>2</sub>-Ar) of the acetate group.
  - ~ 1.2 ppm (t, 3H): Methyl protons (-CH<sub>3</sub>) of the ethyl group.
- <sup>13</sup>C NMR (Predicted):
  - ~ 170 ppm: Carbonyl carbon of the ester (C=O).
  - ~ 134 ppm: Aromatic carbon attached to the acetate group (C-CH<sub>2</sub>).
  - ~ 133 ppm: Aromatic carbon attached to bromine (C-Br).
  - ~ 127-132 ppm: Remaining four aromatic carbons (CH).
  - ~ 61 ppm: Methylene carbon of the ethyl group (-O-CH<sub>2</sub>-).
  - ~ 40 ppm: Methylene carbon of the acetate group (-CH<sub>2</sub>-Ar).
  - ~ 14 ppm: Methyl carbon of the ethyl group (-CH<sub>3</sub>).
- Infrared (IR) Spectroscopy: An IR spectrum is available on PubChem and SpectraBase.[\[6\]](#)[\[7\]](#)  
Key absorptions are expected around:
  - ~ 1735 cm<sup>-1</sup>: Strong C=O stretch of the ester.

- ~ 3000-2850 cm<sup>-1</sup>: C-H stretches of the alkyl groups.
- ~ 1600, 1470 cm<sup>-1</sup>: C=C stretches of the aromatic ring.
- ~ 1200 cm<sup>-1</sup>: C-O stretch of the ester.

## Reactivity and Applications

**Ethyl 2-(2-bromophenyl)acetate** is a bifunctional molecule with several reactive sites, making it a versatile intermediate.

- Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the parent 2-(2-bromophenyl)acetic acid. It can also be converted to amides via aminolysis or undergo transesterification.
- Methylene Group: The  $\alpha$ -protons on the methylene group adjacent to the carbonyl are acidic and can be deprotonated with a suitable base to form an enolate, allowing for alkylation or condensation reactions.
- Aryl Bromide: The bromine atom on the phenyl ring is a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the elaboration of the aromatic core, making it highly valuable in medicinal chemistry for building diverse molecular scaffolds.

## Safety and Handling

**Ethyl 2-(2-bromophenyl)acetate** is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

- GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[\[2\]](#)[\[6\]](#)[\[8\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

- Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust. Keep away from incompatible materials such as strong oxidizing agents.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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